molecular formula C20H20D4N2O3S B602620 Desacetyl Diltiazem-d4 CAS No. 112259-40-2

Desacetyl Diltiazem-d4

Cat. No.: B602620
CAS No.: 112259-40-2
M. Wt: 376.51
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Desacetyl Diltiazem D4 primarily targets the calcium channels in cardiac and vascular smooth muscle cells . These channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

Desacetyl Diltiazem D4 works by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Pharmacokinetics

The pharmacokinetics of Desacetyl Diltiazem D4 involves its metabolism by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Desacetyl Diltiazem D4 .

Result of Action

The result of Desacetyl Diltiazem D4’s action is the relaxation of coronary vascular smooth muscle and dilation of both large and small coronary arteries . This leads to increases in coronary blood flow (epicardial and subendocardial) in ischemic and nonischemic models and are accompanied by dose-dependent decreases in systemic blood pressure and decreases in peripheral resistance .

Action Environment

The action of Desacetyl Diltiazem D4 can be influenced by various environmental factors. For instance, the plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C . This suggests that the stability of Desacetyl Diltiazem D4 can be affected by the storage conditions.

Biochemical Analysis

Biochemical Properties

Desacetyl Diltiazem D4 interacts with various enzymes and proteins in biochemical reactions. It is a metabolite of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cellular Effects

Desacetyl Diltiazem D4, like Diltiazem, is believed to inhibit the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition of calcium influx can lead to a decrease in intracellular calcium, inhibiting the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Molecular Mechanism

At the molecular level, Desacetyl Diltiazem D4 exerts its effects through its interactions with biomolecules. It is believed to deform the calcium channel, inhibit ion-control gating mechanisms, and/or interfere with the release of calcium from the sarcoplasmic reticulum . These actions result in the inhibition of the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desacetyl Diltiazem D4 can change over time. For instance, a study found that plasma samples buffered with 1% of 0.1 M NaF solution were able to limit the degradation of Diltiazem to Desacetyl Diltiazem for longer storage periods at -70 °C .

Metabolic Pathways

Desacetyl Diltiazem D4 is involved in the metabolic pathways of Diltiazem, which is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desacetyl Diltiazem-d4 involves the deacetylation of Diltiazem followed by the introduction of deuterium atoms. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Desacetyl Diltiazem-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i12D2,13D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHUXMZTSSZXSB-AKZXBINPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N(C)C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747513
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112259-40-2
Record name (2S,3S)-5-[2-(Dimethylamino)(~2~H_4_)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.